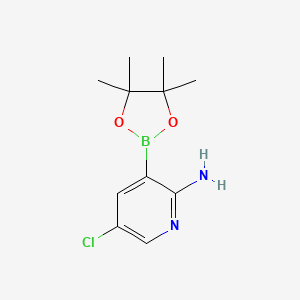
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CBTB) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful reagent for the synthesis of novel molecules. CBTB is widely used in the fields of medicinal chemistry, drug discovery, and materials science, and has been studied for its potential in various biochemical and physiological processes.
科学的研究の応用
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research. It is used in medicinal chemistry as a building block for the synthesis of novel molecules, such as drugs and other bioactive compounds. It is also used in drug discovery, as it can be used to identify and characterize new drug targets. Additionally, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used in materials science to synthesize polymers and other materials.
作用機序
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that is used as a reagent to synthesize novel molecules. The compound acts as a nucleophile, attacking the electrophilic sites of other molecules and forming covalent bonds. This allows for the formation of novel compounds, such as drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a reagent in the synthesis of novel molecules, and thus has no direct biochemical or physiological effects. However, the molecules that are synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various biochemical and physiological effects. For example, drugs synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile may have various pharmacological effects, such as analgesic, anti-inflammatory, or anti-cancer effects.
実験室実験の利点と制限
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a versatile and useful reagent for the synthesis of novel molecules. It is relatively easy to synthesize and can be used in a wide range of applications. Additionally, the reaction is typically carried out in an inert atmosphere and at a low temperature, making it safe and efficient for lab experiments. However, the reaction is typically slow and may require a long reaction time to complete.
将来の方向性
Given the wide range of applications of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, there are numerous potential future directions for research. These include the development of new synthesis methods for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as using microwave-assisted synthesis; the exploration of new applications for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as in the synthesis of polymers and other materials; and the investigation of the biochemical and physiological effects of molecules synthesized using 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Additionally, further research could be done to explore the potential of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a drug discovery tool, as well as its potential in other biomedical applications.
合成法
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be synthesized via a two-step reaction of 5-chloro-2-nitrobenzonitrile (CNBN) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMD). In the first step, CNBN is reacted with a base, such as sodium hydroxide, to form the corresponding anion. In the second step, TMD is added to the anion to form the desired product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of around 0°C.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 5-chloro-2-nitrobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with boronic acid to form the final product.", "Starting Materials": [ "5-chloro-2-nitrobenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base", "hydrogen gas", "boronic acid" ], "Reaction": [ "Step 1: 5-chloro-2-nitrobenzonitrile is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base to form 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.", "Step 2: The nitro group in 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is reduced to an amino group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting amine is then reacted with boronic acid to form the final product, 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile." ] } | |
CAS番号 |
1246632-86-9 |
製品名 |
5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
分子式 |
C13H15BClNO2 |
分子量 |
263.5 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6148576.png)
